molecular formula C31H32BrNO9 B6346975 Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH CAS No. 111623-14-4

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH

Cat. No.: B6346975
CAS No.: 111623-14-4
M. Wt: 642.5 g/mol
InChI Key: MYBBKBVICPSRMD-SANMLTNESA-N
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Description

The Pivotal Role of Amino Acids as Chiral Building Blocks in Complex Molecule Synthesis

Amino acids are fundamental to the synthesis of complex, biologically active molecules due to their inherent chirality and the presence of at least two distinct functional groups. acs.org This unique structural characteristic makes them invaluable as chiral building blocks, or synthons, in the construction of enantiopure compounds, which are crucial in the pharmaceutical and agrochemical industries. researchgate.net The ability to transform these naturally occurring chiral molecules into a wide array of more complex structures is a cornerstone of modern organic synthesis. acs.orgconsensus.app

Scientists have developed various strategies to utilize amino acids in asymmetric synthesis, employing them as chiral precursors, reagents, auxiliaries, and even as organocatalysts. researchgate.net A significant challenge in this field is the stereoselective formation of new carbon-carbon bonds at the α-position of the amino acid. acs.org This often involves the conversion of the amino acid into a corresponding α-amino aldehyde, which can then undergo further reactions to build more intricate molecular frameworks. acs.org The versatility of chiral aziridines, which can be synthesized from amino acid-derived aldehydes, further highlights the importance of amino acids as starting materials for diverse nitrogen-containing compounds. acs.org

Strategic Importance of Protecting Groups in Multi-Step Organic Reactions

In the multi-step synthesis of complex organic molecules, it is often necessary to selectively react one functional group in the presence of others. wiley.com This is where protecting groups play a crucial role. numberanalytics.comnumberanalytics.com A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a specific functional group, preventing it from reacting under a given set of conditions. numberanalytics.comwikipedia.org This strategy allows for precise control over the reactivity of multifunctional compounds, preventing unwanted side reactions and ensuring that the desired chemical transformation occurs selectively. wiley.comnumberanalytics.com

An ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions it is meant to withstand, and should not introduce new stereogenic centers. wiley.com The use of protecting groups is widespread in various applications, including the synthesis of natural products, pharmaceuticals, peptides, and oligonucleotides. numberanalytics.comwikipedia.org For example, in peptide synthesis, protecting groups are essential to prevent the self-polymerization of amino acids and to ensure the correct sequence of amino acid addition. wikipedia.orgpeptide.com The development of a wide variety of protecting groups with different stabilities and cleavage conditions has been a significant advancement in organic synthesis, enabling the construction of increasingly complex molecular architectures. numberanalytics.com

Overview of Functionalized L-Tyrosine Derivatives as Advanced Synthetic Intermediates

L-tyrosine, with its phenolic side chain, is a particularly versatile amino acid that can be functionalized to create a range of advanced synthetic intermediates. These derivatives are valuable in the synthesis of peptides and other bioactive molecules. nih.govgoogle.com The hydroxyl group of the tyrosine side chain can be a site for various chemical modifications, but it often requires protection during peptide synthesis to prevent side reactions. peptide.comuwec.edu

A variety of protecting groups have been developed for the tyrosine hydroxyl group, each with its own advantages depending on the synthetic strategy. For instance, in Boc solid-phase peptide synthesis (SPPS), where the N-terminal Boc group is removed with acid, a more acid-stable protecting group is required for the tyrosine side chain. peptide.compeptide.com Derivatives like Boc-Tyr(2-Br-Z)-OH are utilized for this purpose, as the 2-bromobenzyloxycarbonyl (2-Br-Z) group is stable to the repetitive acidic conditions used for Boc removal but can be cleaved at the end of the synthesis. uwec.edupeptide.com The ability to selectively functionalize the tyrosine side chain has also led to the development of novel methods for creating bioconjugates and modifying peptides and proteins. nih.govresearchgate.net

Contextualization of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH within Peptide and Organic Synthesis

The compound Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is a highly functionalized L-tyrosine derivative that incorporates several key features relevant to advanced organic synthesis. nih.gov It possesses an N-terminal tert-butoxycarbonyl (Boc) protecting group, a common feature in peptide synthesis that shields the amino group during coupling reactions. organic-chemistry.org The phenolic hydroxyl group of the tyrosine is protected with a 2-bromobenzyloxycarbonyl (2-Br-Z) group, which provides stability against the acidic conditions used to remove the Boc group. peptide.compeptide.com This makes it a suitable building block for the synthesis of long peptides where a tyrosine residue is located early in the sequence. peptide.compeptide.com

Furthermore, the carboxylic acid of the tyrosine is esterified with a phenylacetic acid moiety. This modification introduces an additional structural element that can be utilized in further synthetic transformations or to modulate the properties of the final molecule. This compound serves as a versatile intermediate, particularly in the development of new drugs and for creating complex peptide structures where specific modifications and enhanced stability are required. chemimpex.com

Properties

IUPAC Name

2-[4-[[(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrNO9/c1-31(2,3)42-29(37)33-26(28(36)39-18-22-10-8-21(9-11-22)17-27(34)35)16-20-12-14-24(15-13-20)41-30(38)40-19-23-6-4-5-7-25(23)32/h4-15,26H,16-19H2,1-3H3,(H,33,37)(H,34,35)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBKBVICPSRMD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of Boc L Tyr 2 Br Z O Ch2 Ph Ch2 Cooh

Synthetic Routes to Protected L-Tyrosine Core Structures

The synthesis of the target compound begins with the strategic protection of the L-tyrosine molecule. This involves the sequential and selective masking of the amino and phenolic hydroxyl groups to prevent unwanted side reactions during subsequent synthetic steps.

Introduction of the N-α-tert-Butyloxycarbonyl (Boc) Protecting Group

The N-α-tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. biosynth.com The introduction of the Boc group to L-tyrosine is typically achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347), (Boc)₂O, in the presence of a base. google.com

Common methods for this reaction include:

Aqueous basic conditions: L-tyrosine is dissolved in an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, and (Boc)₂O is added. google.com The pH is maintained at a basic level (typically >12) to ensure the deprotonation of the amino group, facilitating its nucleophilic attack on the (Boc)₂O. google.com

Mixed solvent systems: The reaction can also be carried out in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water, with a base like sodium carbonate to maintain a pH of around 9. google.com

While effective, these methods can sometimes lead to the formation of the N,O-bis-Boc derivative as a side product, where both the amino and phenolic hydroxyl groups are protected by Boc groups. nih.gov Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired N-Boc-L-tyrosine. google.com

A general procedure for the Boc protection of an amino acid involves dissolving the amino acid in a suitable solvent, adding a base, and then adding (Boc)₂O. The reaction mixture is stirred until completion, after which the product is isolated and purified. rsc.org

ReagentRole
L-TyrosineStarting amino acid
Di-tert-butyl dicarbonate ((Boc)₂O)Boc-protecting agent
Base (e.g., NaOH, K₂CO₃, Et₃N)Deprotonates the amino group
Solvent (e.g., Water, THF, Dioxane)Reaction medium

Selective O-Protection of the Phenolic Hydroxyl Group with 2-Bromobenzyloxycarbonyl (2-Br-Z)

Following the N-protection, the phenolic hydroxyl group of Boc-L-tyrosine must be selectively protected. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is an excellent choice for this purpose, particularly in Boc-based solid-phase peptide synthesis (SPPS). peptide.com It offers enhanced acid stability compared to the standard benzyl (B1604629) (Bzl) group, preventing premature deprotection during the repeated trifluoroacetic acid (TFA) treatments used to remove the N-terminal Boc group. peptide.comthieme-connect.de

The introduction of the 2-Br-Z group is typically achieved by reacting N-Boc-L-tyrosine with 2-bromobenzyl chloroformate in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile to attack the chloroformate.

The 2-Br-Z group is stable to the conditions used for Boc removal but can be cleaved under stronger acidic conditions like hydrogen fluoride (B91410) (HF) or by nucleophilic attack. peptide.comthieme-connect.de This orthogonality is a key advantage in complex peptide synthesis.

Protecting GroupKey FeaturesCleavage Conditions
Boc Protects the α-amino groupMild acid (e.g., TFA) biosynth.com
2-Br-Z Protects the phenolic hydroxyl groupStrong acid (e.g., HF), Nucleophiles peptide.comthieme-connect.de

Elaboration of the Carboxyl Terminus: Strategies for Attaching the -O-CH2-Ph-CH2-COOH Linker Moiety

With the amino and phenolic hydroxyl groups appropriately protected, the next critical step is the esterification of the carboxylic acid of Boc-L-Tyr(2-Br-Z)-OH with the linker moiety, 4-(hydroxymethyl)phenylacetic acid. This step forms the final part of the target molecule's backbone. nih.gov

A common and effective method for this esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds as follows:

The carboxylic acid of Boc-L-Tyr(2-Br-Z)-OH is activated by DCC to form a highly reactive O-acylisourea intermediate.

DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species.

The hydroxyl group of the linker, 4-(hydroxymethyl)phenylacetic acid, then attacks the activated carboxyl group, leading to the formation of the desired ester bond and the release of dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture.

Careful purification is required to remove the DCU and any unreacted starting materials to obtain the pure final product.

Optimization of Reaction Conditions and Yield for High-Purity Synthesis

Achieving a high yield and purity of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH requires careful optimization of each synthetic step. Key parameters to consider include:

Solvent: Anhydrous, non-polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are typically preferred to ensure the solubility of the reactants and prevent side reactions with water.

Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.

Stoichiometry: Precise control over the molar ratios of the reactants and reagents is essential to drive the reaction to completion and avoid the presence of unreacted starting materials in the final product.

Purification: Chromatographic techniques, such as column chromatography, are crucial for separating the desired product from byproducts and unreacted reagents, ensuring high purity.

Stereocontrol and Chirality Retention in Amino Acid Derivatization

A paramount concern in the synthesis of amino acid derivatives is the preservation of the inherent chirality of the starting material. L-tyrosine possesses a stereocenter at the α-carbon, and any racemization during the synthetic process would result in a mixture of diastereomers, compromising the biological activity of the final peptide.

The risk of racemization is particularly high during the activation of the carboxyl group for esterification. The use of coupling reagents like DCC with a catalytic amount of DMAP at low temperatures helps to minimize this risk. The reaction mechanism generally proceeds without affecting the stereochemistry at the α-carbon. nih.gov

It is standard practice to verify the stereochemical integrity of the final product using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the compound. These methods confirm that the L-configuration of the tyrosine residue has been retained throughout the synthetic sequence.

Orthogonal Protecting Group Chemistry and Strategic Applications in Synthesis

Principles of Orthogonal Protection in Complex Molecule Construction

In the synthesis of multifaceted organic molecules that possess several reactive functional groups, it is often necessary to temporarily block some of these groups to prevent undesired side reactions during a chemical transformation at a different site. sigmaaldrich.combiosynth.com This temporary modification is achieved using "protecting groups." The concept of "orthogonal protection" is a pivotal strategy that employs a set of protecting groups within the same molecule that can be removed under distinct chemical conditions, without affecting the others. sigmaaldrich.compeptide.com

An ideal set of orthogonal protecting groups allows for the selective deprotection of one functional group in any desired order, providing chemists with precise control over the synthetic sequence. researchgate.net This is crucial for the stepwise assembly of complex structures, such as the solid-phase peptide synthesis (SPPS) pioneered by R.B. Merrifield, where different protecting groups are used for the α-amino group and the side chains of the amino acid residues. nih.govthermofisher.com The success of a multi-step synthesis often hinges on the careful selection of a compatible and orthogonal set of protecting groups. nih.gov

Characteristics and Cleavage Mechanisms of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, particularly for the α-amino group of amino acids in peptide synthesis. peptide.comsigmaaldrich.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. sigmaaldrich.com

The Boc group is valued for its stability under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to many other protecting groups like the Fmoc and Cbz groups. rsc.org

The primary characteristic of the Boc group is its lability under acidic conditions. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an appropriate solvent. nih.gov The cleavage mechanism proceeds through the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine. nih.gov

The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine (R-NH-Boc) is as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Formation of tert-butyl cation: The protonated intermediate fragments to form a tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid spontaneously decomposes to yield the deprotected amine and carbon dioxide.

Due to the formation of the electrophilic tert-butyl cation during deprotection, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to prevent side reactions, like the alkylation of sensitive amino acid residues (e.g., tryptophan or methionine). nih.gov

Specificity and Deprotection of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Group

The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a derivative of the benzyloxycarbonyl (Z or Cbz) group, another common amine and alcohol protecting group. The presence of the bromine atom on the benzyl (B1604629) ring modifies the electronic properties and, consequently, the reactivity and stability of the protecting group.

A key feature of the 2-Br-Z group is its enhanced stability to acidic conditions compared to the standard Z group. researchgate.net Specifically, the 2-Br-Z group is stable to the acidic conditions typically used for the removal of the Boc group, such as treatment with trifluoroacetic acid (TFA). researchgate.net This stability is attributed to the electron-withdrawing effect of the bromine atom, which destabilizes the formation of a benzylic carbocation intermediate required for acid-mediated cleavage. This differential stability is the foundation of the orthogonal protection strategy between the Boc and 2-Br-Z groups.

The 2-Br-Z group can be cleaved under several conditions, providing flexibility in synthetic design. The most common methods include:

Strong Acidolysis: The 2-Br-Z group can be removed by treatment with strong acids such as anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The cleavage mechanism with strong acids like HF is believed to proceed via an S_N1-type reaction, involving the formation of a 2-bromobenzyl cation. The presence of scavengers is also recommended in this case to trap the reactive carbocation. sigmaaldrich.com

Hydrogenolysis: While not explicitly detailed for the 2-Br-Z group in the provided context, benzyloxycarbonyl groups are generally susceptible to catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). However, the presence of the bromine atom can sometimes affect the efficiency of this method.

Base-Mediated Cleavage: Interestingly, it has been noted that the 2-Br-Z group can also be removed with piperidine (B6355638) in dimethylformamide (DMF). nih.gov This provides an alternative deprotection pathway that is orthogonal to acid-labile groups. The mechanism likely involves nucleophilic attack by piperidine on the carbonyl carbon of the carbamate, leading to the release of the protected functional group.

Rational Design for Orthogonal Deprotection Sequences in Peptide and Organic Synthesis

The rational design of a synthetic route for a complex molecule like Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH relies heavily on the principles of orthogonal protection. sigmaaldrich.comthermofisher.com In this specific molecule, we have three key functionalities that are protected or part of a cleavable linkage:

The α-amino group of L-tyrosine is protected with a Boc group.

The phenolic hydroxyl group of the L-tyrosine side chain is protected with a 2-Br-Z group.

The carboxylic acid is part of a phenylacetic acid ether linkage, which itself could be considered a point of modification or further elaboration.

The orthogonality of the Boc and 2-Br-Z groups is central to the selective manipulation of this molecule. A potential deprotection sequence could be designed as follows:

Selective Deprotection of the Boc Group: The Boc group can be selectively removed under standard acidic conditions (e.g., TFA in DCM) without affecting the 2-Br-Z group or the phenylacetic acid ether moiety. researchgate.net This would unmask the α-amino group, allowing for further reactions at this position, such as peptide bond formation.

Selective Deprotection of the 2-Br-Z Group: Following reactions at the α-amino terminus, the 2-Br-Z group on the tyrosine side chain could be selectively removed. If the subsequent synthetic steps are compatible with strong acid, reagents like HF or TFMSA could be employed. researchgate.net Alternatively, if acid-sensitive groups are present, cleavage with piperidine in DMF offers a basic deprotection strategy. nih.gov This would expose the phenolic hydroxyl group for further functionalization.

This stepwise deprotection allows for the site-specific modification of the amino acid derivative, which is a powerful tool in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.

The following table summarizes the orthogonality of the protecting groups discussed:

Protecting GroupCleavage ConditionsStability
Boc Strong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
2-Br-Z Strongest Acids (e.g., HF, TFMSA), PiperidineStable to moderate acid (TFA)

This rational approach to deprotection is fundamental to the successful synthesis of complex target molecules where multiple reactive sites need to be addressed in a controlled and sequential manner.

Functional Role of the Linker Moiety in Chemical Transformations

Mechanisms of Linker Incorporation and Attachment in Synthetic Pathways

The compound Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is a pre-formed conjugate of a protected amino acid and a linker. This approach simplifies the process of attaching the first amino acid to a solid support. The general mechanism involves the following steps:

Activation of the Linker's Carboxylic Acid: The carboxylic acid of the phenoxyacetic acid moiety is activated using standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).

Coupling to the Solid Support: The activated linker is then reacted with a functionalized solid support, typically an aminomethylated resin (e.g., aminomethyl-polystyrene). This forms a stable amide bond between the linker and the resin.

Peptide Chain Elongation: With the first amino acid-linker conjugate attached to the resin, the peptide chain can be elongated through standard SPPS cycles. This involves the deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid. youtube.com

The use of a pre-formed linker-amino acid conjugate can offer advantages in terms of efficiency and purity by avoiding potential side reactions that might occur during the initial loading of the amino acid onto the resin.

Linker Cleavage Strategies for Product Release and Functionalization

The cleavage of the final product from the linker is a critical step that determines the yield and purity of the synthesis. nih.gov The strategy for cleaving the phenoxyacetic acid linker in Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is predicated on its acid lability.

Acid-Labile Cleavage: The ester bond connecting the tyrosine to the phenoxyacetic acid linker is susceptible to cleavage by strong acids. The mechanism involves the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack. In the context of SPPS, a strong acid cocktail, often containing TFA and scavengers, is used to simultaneously cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. The 2-Br-Z group on the tyrosine side chain is also designed to be cleaved under these strong acidic conditions, typically with HF or TFMSA. peptide.com

Base-Labile Considerations: While the primary cleavage strategy is acid-based, the stability of the linker to basic conditions is also a crucial design element. The ester linkage is generally stable to the basic conditions used for the deprotection of Fmoc groups (e.g., piperidine), making phenoxyacetic acid-based linkers compatible with Fmoc-based SPPS as well. psu.eduiris-biotech.de However, prolonged exposure to strong bases could potentially lead to saponification of the ester linkage. In the context of the target compound, which is designed for Boc-SPPS, the stability to base is less of a concern during the main synthetic steps.

Influence of Linker Structure on Reaction Kinetics and Product Purity

The structure of the linker, including its length, flexibility, and any attached protecting groups, can significantly impact the efficiency of the synthetic process.

Reaction Kinetics: The bulky nature of the Boc-L-Tyr(2-Br-Z)- portion of the molecule can present steric hindrance. This can potentially slow down the kinetics of the initial coupling of the linker to the resin and subsequent coupling reactions during peptide chain elongation. nih.govresearchgate.net The choice of coupling reagents and reaction conditions must be optimized to overcome this steric hindrance and ensure complete reactions.

Product Purity: The design of the linker and the protecting group strategy are paramount for achieving high product purity. The stability of the 2-Br-Z group to the repeated TFA treatments for Boc deprotection is a key feature that prevents the formation of side products. peptide.com Furthermore, the specific cleavage conditions required for the phenoxyacetic acid linker are designed to minimize side reactions that could modify the final peptide product. The use of scavengers during the final cleavage step is essential to trap reactive species that could otherwise lead to unwanted modifications of sensitive amino acids.

Applications As a Building Block in Peptide and Complex Organic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the methodical assembly of peptide chains on a solid support. peptide2.com The subject compound is designed explicitly for use within SPPS, particularly utilizing the Boc/Bzl protection strategy. nih.govuwec.edu Its structure as a pre-formed, protected unit facilitates the introduction of a modified tyrosine residue into a peptide sequence with high efficiency and control.

The incorporation of this building block into a growing peptide chain follows the fundamental principles of SPPS. The compound itself acts as a unique, non-standard amino acid derivative. The process involves several key steps:

Resin Attachment: The synthesis begins by coupling the free carboxylic acid of the phenylacetic acid moiety of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH to a free amine group on the solid-phase resin. This is typically achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, which activate the carboxyl group for amide bond formation.

Nα-Deprotection: Once the building block is anchored to the resin, the N-terminal Boc protecting group is removed. This is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution of dichloromethane (B109758) (DCM). uwec.edu This step exposes a new free amine at the N-terminus of the tyrosine residue.

Peptide Bond Formation: The newly exposed amine is then coupled to the carboxylic acid of the next incoming Boc-protected amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the full peptide chain is assembled.

The use of a pre-fabricated block like this simplifies the synthesis of peptides containing complex or modified residues.

A critical aspect of any building block in SPPS is its compatibility with the chosen chemical strategy. The Boc/Bzl strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups. uwec.edu

The Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH molecule is exceptionally well-suited for this protocol.

Nα-Boc Group: The Boc group is readily cleaved by moderate acids like TFA, allowing for stepwise chain elongation. uwec.edu

Side-Chain 2-Br-Z Group: The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the tyrosine side chain is significantly more stable to acid than the Boc group. peptide.com It remains intact during the repeated TFA deprotection cycles throughout the synthesis. This is a distinct advantage over the simpler benzyl (B1604629) (Bzl) ether protection for tyrosine, which can be partially cleaved by TFA or can migrate from the oxygen to the tyrosine ring, leading to undesired byproducts. uwec.edupeptide.com The 2-Br-Z group's stability prevents such side reactions, making it a preferred choice for synthesizing long peptides where a tyrosine residue is present. uwec.edupeptide.com

Final Cleavage: The 2-Br-Z group, along with the ester linkage to the resin, is typically removed during the final step of the synthesis, which involves treatment with a very strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

This orthogonal stability profile ensures the integrity of the peptide chain and the specific modification throughout the synthesis.

Precursor for the Synthesis of Chemically Modified Peptides and Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation or receptor binding affinity. mdpi.com The incorporation of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH into a peptide sequence results in a non-natural structure. The phenylacetic acid linker introduces a significant structural modification, altering the spacing and conformational freedom of the tyrosine residue relative to the peptide backbone. This makes the resulting molecule a peptidomimetic, potentially endowed with novel biological activities or pharmacological profiles.

Role in the Construction of Highly Functionalized Organic Molecules

Beyond peptide synthesis, this compound serves as a modular building block for creating highly functionalized and complex organic molecules. nih.gov The presence of multiple, orthogonally protected functional groups allows for selective chemical manipulation. A synthetic chemist can utilize the free carboxylic acid for an initial coupling reaction, then selectively deprotect either the Boc-protected amine or the 2-Br-Z-protected phenol (B47542) to perform further chemical transformations at those specific sites. This modularity allows for the efficient construction of complex scaffolds that incorporate a specifically modified tyrosine unit, which could be valuable in areas such as drug discovery, materials science, and the development of molecular probes. nih.gov

Conformational Analysis and Spectroscopic Characterization of the Compound

Experimental Methodologies for Conformational Studies of Amino Acid Derivatives

A suite of spectroscopic techniques is employed to elucidate the structural and conformational details of complex amino acid derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH, both ¹H and ¹³C NMR provide a wealth of information.

In ¹H NMR spectra, characteristic signals confirm the presence of each component. The tert-butyl protons of the Boc group typically appear as a sharp singlet at a high field, around 1.3-1.4 ppm. mtak.huchemicalbook.com The protons of the tyrosine backbone, including the α-proton (Hα) and the β-methylene protons (Hβ), resonate in specific regions, though their exact chemical shifts are sensitive to the solvent and local electronic environment. nih.gov For instance, in a related compound, N-Boc-L-tyrosine, the Hα appears around 4.0 ppm, while the Hβ protons are observed between 2.7 and 2.9 ppm in DMSO-d6. chemicalbook.com The aromatic protons from the three distinct phenyl rings (tyrosine, 2-bromobenzyl, and phenylacetyl) will produce complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbonyl carbons of the Boc group, the Z-group, the ester, and the carboxylic acid will have distinct chemical shifts, generally in the range of 155-175 ppm. mdpi.comchemicalbook.com The quaternary carbon of the Boc group is typically found around 80 ppm. mdpi.com The various aromatic carbons and the aliphatic carbons of the amino acid backbone and linkers can be assigned based on their chemical shifts and multiplicities in coupled spectra. chemicalbook.com Studies on N-Boc-protected amino acids show that the chemical shifts of carbonyl carbons can be influenced by solvent polarity and intramolecular interactions, such as hydrogen bonding. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Related Structures

Functional Group Proton Typical Chemical Shift (ppm) in DMSO-d6
Boc Group -C(CH₃)₃ 1.33
Tyrosine Backbone α-CH ~4.01
Tyrosine Backbone β-CH₂ 2.71 - 2.89
Tyrosine Ring Aromatic C-H 6.66 - 7.03

Data is based on the related compound N-Boc-L-Tyrosine and may vary for the title compound. chemicalbook.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. creative-proteomics.com Since the subject compound is derived from L-tyrosine, it is optically active and will exhibit a CD spectrum.

The CD spectrum is typically analyzed in two regions: the far-UV (180-250 nm) and the near-UV (250-320 nm). creative-proteomics.com The far-UV region provides information about the peptide backbone conformation in peptides and proteins, which is less relevant for this single amino acid derivative. However, the near-UV region is highly informative, as it probes the environment of the aromatic chromophores. creative-proteomics.com In this molecule, the tyrosine phenyl ring, the 2-bromobenzyl ring of the Z-group, and the phenyl ring of the linker all act as chromophores.

The tyrosine residue itself gives rise to characteristic CD bands, with a notable peak often observed around 229 nm. nih.gov Perturbations in the environment of the tyrosine ring, caused by the bulky protecting groups and the ester-linked moiety, will influence the position and intensity of these bands. nih.gov The specific signature in the near-UV CD spectrum can serve as a fingerprint for the tertiary structure and the relative orientation of the aromatic side chains. creative-proteomics.comnih.gov

Infrared (IR) spectroscopy is an effective tool for identifying the various functional groups within the molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies. vscht.cz

Key characteristic absorption bands for Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH would include:

N-H Stretch: A moderate absorption from the carbamate (B1207046) N-H group, typically around 3300-3500 cm⁻¹. libretexts.org

C-H Stretches: Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc group and methylene (B1212753) groups appear just below 3000 cm⁻¹. libretexts.org

C=O Stretches: This region is particularly diagnostic. The molecule contains four carbonyl groups. The two carbamate C=O groups (Boc and Z) are expected to absorb around 1680-1720 cm⁻¹. The ester C=O stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹. pg.edu.plpressbooks.pub The carboxylic acid C=O stretch is also found in this region, often around 1700-1725 cm⁻¹, and may be broadened by hydrogen bonding. pressbooks.pub

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretches: Strong bands corresponding to the C-O bonds of the ester, carboxylic acid, and carbamates will be visible in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

Table 2: Expected Characteristic IR Absorption Frequencies

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carbamate N-H Stretch 3300 - 3500
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Aromatic =C-H Stretch 3000 - 3100
Aliphatic -C-H Stretch 2850 - 2960
Ester C=O Stretch 1735 - 1750
Carboxylic Acid C=O Stretch 1700 - 1725
Carbamate (Boc, Z) C=O Stretch 1680 - 1720
Aromatic Rings C=C Stretch 1450 - 1600

Data is based on general characteristic frequencies for the listed functional groups. vscht.czlibretexts.orgpg.edu.plpressbooks.pub

Mass Spectrometry Techniques for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is indispensable for confirming the molecular weight and structural integrity of the synthesized compound. researchgate.net The exact molecular weight of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is 642.49 g/mol . chemicalbook.com

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate the molecular ion, likely observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The presence of a bromine atom is a key diagnostic feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This will result in a characteristic M and M+2 isotopic pattern for any fragment containing the bromine atom, which is a powerful confirmation of its presence. libretexts.orgdocbrown.info

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. researchgate.net Predictable fragmentation patterns for this molecule include:

Loss of the Boc group (as isobutylene, 56 Da, or the entire group, 101 Da).

Cleavage of the ester bond.

Loss of the 2-bromobenzyl group. libretexts.orglibretexts.org

Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid terminus.

Analysis of these fragment ions allows for the step-by-step reconstruction and confirmation of the molecule's complex structure. libretexts.org

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for purity analysis. nih.gov A reversed-phase (RP-HPLC) method, typically using a C18 column, is standard for protected amino acids. mtak.hutandfonline.comtandfonline.com The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile) and water, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape and ensure protonation of the carboxylic acid. tandfonline.comdss.go.th Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector, typically set at a wavelength where the aromatic rings absorb (e.g., 254 nm or 280 nm).

Thin-Layer Chromatography (TLC) is a simpler, faster technique used to monitor the progress of the synthesis and for a preliminary assessment of purity. sigmaaldrich.com The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or chloroform (B151607) and methanol). The position of the spot (Rf value) and the absence of significant impurities provide a qualitative measure of purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Energetic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental energetic and geometric properties of molecules. For a complex, protected amino acid derivative such as Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH, these calculations can predict optimized geometries, bond lengths, bond angles, and electronic charge distributions.

While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on its constituent parts—Boc-protected amines, Z-protected phenols, and tyrosine derivatives—allows for a well-founded extrapolation of its properties. nih.govresearchgate.netresearchgate.net DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for such analyses, providing a balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations on Related Structures

ParameterTypical Value (Å or °)System Studied
C-N Bond (Boc-Amine)~1.37 ÅBoc-protected amino acids
C=O Bond (Boc)~1.22 ÅBoc-protected amino acids
C-O Bond (Z-Phenol)~1.40 ÅZ-protected phenols
C=O Bond (Z-Carbonate)~1.20 ÅZ-protected phenols
N-Cα-C' Angle (Peptide Backbone)~110-112°Dipeptides

This table presents typical values derived from computational studies on analogous molecular fragments. Actual values for the target compound may vary.

Energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. For this molecule, the HOMO is likely localized on the electron-rich aromatic rings, while the LUMO may be associated with the carbonyl groups of the protecting moieties.

Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction

Due to its numerous rotatable bonds, Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is a highly flexible molecule, capable of adopting a vast number of conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and predict the most stable structures. nih.govnih.gov

An MD simulation models the movement of atoms over time by solving Newton's equations of motion. bonvinlab.org A typical simulation would involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration ranging from nanoseconds to microseconds. nih.govbonvinlab.org This process generates a trajectory of molecular conformations, providing insights into dynamic processes like side-chain rotations and backbone flexibility. youtube.comcolab.ws

For Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH, MD simulations would likely show significant flexibility around the ether linkage and the various single bonds in the protecting groups and the tyrosine side chain. The simulations can identify the most populated conformational states, which are the most energetically favorable. Analysis of the trajectory can reveal intramolecular interactions, such as hydrogen bonds or π-stacking between the aromatic rings, that stabilize certain conformations. nih.gov The stability of different conformers is assessed by analyzing their potential energy over the course of the simulation. Upon substrate binding, the flexibility of related protein systems has been shown to be reduced, a principle that can be extrapolated to the intramolecular interactions stabilizing this molecule. nih.gov

In Silico Approaches for Reaction Pathway Elucidation and Mechanistic Insights

Computational chemistry provides essential tools for elucidating reaction mechanisms, calculating activation energies, and identifying transition states that are often difficult to observe experimentally. For a molecule like Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH, in silico methods could be applied to understand both its synthesis and its degradation, particularly the cleavage of its protecting groups.

DFT calculations can be used to map the potential energy surface of a chemical reaction. acs.orgacs.org For example, the mechanism of acid-catalyzed removal of the Boc group could be modeled. This would involve calculating the energies of the starting material, the protonated intermediate, the transition state leading to the formation of a tert-butyl cation and a carbamic acid, and the final products. bibliomed.orgyoutube.com Such studies can rationalize why specific reagents and conditions are effective for deprotection. csic.es

Similarly, the cleavage of the 2-Br-Z group, whether by hydrogenolysis or strong acids, can be investigated. bachem.cominrae.fr Computational models can predict the reaction pathway, including the energy barriers for different cleavage mechanisms. These theoretical investigations can help in optimizing reaction conditions to achieve selective deprotection, a cornerstone of complex organic synthesis. bibliomed.org

Computational Studies on Protecting Group Behavior and Cleavage Selectivity

The selective removal of protecting groups is fundamental to multi-step organic synthesis. Computational studies can provide a detailed understanding of the factors governing this selectivity. The target molecule contains two key amine and phenol (B47542) protecting groups: the acid-labile Boc group and the 2-Br-Z group, which is generally stable to acid but removable by other means like hydrogenolysis. bachem.comorganic-chemistry.org

Computational models can quantify the stability of these groups. For instance, DFT calculations can be used to model the deprotection of the Boc group under acidic conditions. csic.es The reaction proceeds through the formation of a relatively stable tert-butyl carbocation. organic-chemistry.org The calculated energy barrier for this process is typically low, explaining its high sensitivity to acids like trifluoroacetic acid (TFA). libretexts.org

In contrast, the benzyloxycarbonyl (Z) group is significantly more stable towards acids. inrae.fr The introduction of an electron-withdrawing bromine atom on the benzyl (B1604629) ring (forming the 2-Br-Z group) further increases its stability against acid-catalyzed cleavage by destabilizing the corresponding carbocation intermediate that would be formed. bachem.com Computational studies can precisely quantify this effect by comparing the activation energies for the cleavage of Z versus 2-Br-Z. This theoretical understanding allows for the rational design of synthetic strategies where the Boc group can be removed selectively in the presence of the 2-Br-Z group, ensuring that the phenolic hydroxyl remains protected until a different set of deprotection conditions is applied.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Approaches for Functionalized Tyrosine Derivatives

The synthesis of tyrosine derivatives is a dynamic field of research, driven by the need for novel probes, therapeutics, and building blocks for peptide synthesis. chemimpex.com Traditional methods are being supplemented and replaced by innovative strategies that offer greater efficiency, selectivity, and access to previously inaccessible molecular diversity.

Biocatalytic Synthesis : One-pot enzymatic cascades are emerging as powerful, green alternatives for producing L-tyrosine derivatives. For instance, researchers have successfully used a two-step cascade involving a P450 monooxygenase and a tyrosine phenol (B47542) lyase. acs.org In this process, monosubstituted benzenes are first regioselectively hydroxylated to phenols, which then undergo C-C bond formation and asymmetric amination with pyruvate (B1213749) and ammonia (B1221849) to yield L-tyrosine analogs with excellent enantiomeric purity (>97% ee). acs.org

Photoredox Catalysis : Visible light-mediated photoredox catalysis represents a mild and highly selective method for the late-stage functionalization of complex molecules. researchgate.net This approach enables the modification of benzylic C-H bonds in tyrosine-containing peptides and other electron-rich phenolic compounds. researchgate.net By employing a radical-cation/deprotonation strategy, a wide array of functional groups can be introduced with high chemoselectivity, providing a versatile platform for creating novel tyrosine derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling : Metal-catalyzed reactions, such as the Heck coupling, are instrumental in synthesizing highly functionalized amino acids. nih.gov Protected diiodo-L-tyrosine can be coupled with various styrene (B11656) analogs using palladium catalysts to create a series of fluorescent unnatural amino acids (UAAs). nih.gov These UAAs, featuring stilbene (B7821643) and meta-phenylenevinylene backbones, exhibit a broad range of emission wavelengths and can serve as stimuli-responsive probes. nih.gov

These advanced synthetic methods provide powerful tools for creating a diverse library of functionalized tyrosine derivatives, including the precursors required for compounds like Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH.

Expansion of Applications in Chemical Biology Tool Development

Functionalized amino acids are fundamental to the development of sophisticated tools for probing biological systems. The specific features of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH—its orthogonal protection and integrated linker—make it an exemplar of a building block designed for creating such tools.

Peptide and Protein Labeling : The unique reactivity of the tyrosine side chain can be harnessed for site-specific protein modification. A "tyrosine-click" reaction using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives allows for the chemoselective labeling of peptides and proteins. nih.gov This strategy has been used to attach probes and even small-molecule drugs, such as the HIV entry inhibitor aplaviroc, to antibodies, demonstrating its potential in creating novel antibody-drug conjugates (ADCs). nih.gov The resulting linkage shows significant stability compared to more traditional bioconjugation chemistries. nih.gov

Genetically Encoded Unnatural Amino Acids : The ability to incorporate unnatural amino acids (UAAs) site-specifically into proteins in living cells opens up vast possibilities for studying and engineering protein function. nih.gov This requires mutually orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can recognize the UAA and a unique codon. nih.gov By evolving such systems, researchers can efficiently incorporate multiple distinct UAAs into a single protein, enabling advanced applications like Förster Resonance Energy Transfer (FRET) to study protein conformation and dynamics. nih.gov

Development of Peptide Therapeutics : The subject compound is explicitly noted for its value in synthesizing peptide-based therapeutics, where it can enhance stability and bioavailability. chemimpex.com The inclusion of the brominated Z-group on the tyrosine side chain is a deliberate modification to improve the pharmacological properties of the resulting peptide. chemimpex.com Such modifications are crucial in fields like oncology, where peptide agents are designed to interact specifically with biological targets. chemimpex.com

The table below summarizes key applications stemming from the functionalization of tyrosine.

Application AreaEnabling TechnologyExampleResearch Finding
Protein Labeling Tyrosine-Click ReactionPTAD-Aplaviroc Conjugation to TrastuzumabCreates a potent antibody-drug conjugate for HIV-1 neutralization. nih.gov
Fluorescent Probes Heck Coupling SynthesisStilbene- and m-PPV-based UAAsAmino acids show reversible pH and redox response, acting as stimuli-responsive probes. nih.gov
Protein Engineering Orthogonal Translation SystemsDual incorporation of UAAsEnables advanced FRET studies of protein structure and dynamics in E. coli. nih.gov
Peptide Therapeutics Specialized Building BlocksPeptides with brominated tyrosineEnhances biological activity and stability for drug development, particularly in oncology. chemimpex.com

Rational Design of Next-Generation Orthogonally Protected Building Blocks

The synthesis of complex molecules like peptidomimetics, macrocycles, and other bioactive conjugates relies heavily on the strategic use of protecting groups. fiveable.me The design of building blocks with orthogonal protection schemes is a cornerstone of modern organic synthesis, allowing for precise, stepwise modifications. fiveable.menih.gov

The concept of orthogonal protection involves the use of multiple protecting groups within a single molecule that can be removed under distinct chemical conditions without affecting the others. fiveable.me This strategy is fundamental to solid-phase peptide synthesis (SPPS). fiveable.meuwec.edu The subject compound, Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH, is a quintessential example of this design philosophy.

The Boc/Z-derivative Orthogonal Pair : In Boc-based SPPS, the temporary Nα-Boc group is removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA). uwec.edu Consequently, the "permanent" side-chain protecting groups must be stable to these conditions. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is specifically designed for this purpose. peptide.com While a standard benzyl (B1604629) (Bzl) ether protecting group can be partially cleaved by TFA or migrate to the 3-position of the tyrosine ring, the electron-withdrawing bromine atom on the 2-Br-Z group enhances its acid stability. uwec.edupeptide.com It remains intact through multiple Boc deprotection steps but can be efficiently removed during the final cleavage from the resin using a very strong acid like hydrogen fluoride (B91410) (HF). uwec.edupeptide.com

The table below compares different protecting groups for the tyrosine side chain in the context of Boc-SPPS.

Protecting GroupAbbreviationStability to TFACleavage ConditionKey Advantage/Disadvantage
BenzylBzlPartially labileStrong acid (e.g., HF)Prone to partial removal and side reactions during Boc-SPPS. uwec.edupeptide.com
2,6-Dichlorobenzyl2,6-Cl₂BzlStableStrong acid (e.g., HF)Increased acid stability prevents side reactions. uwec.edu
2-Bromobenzyloxycarbonyl2-Br-ZStableStrong acid (e.g., HF)High acid stability makes it ideal for synthesizing long peptides via Boc-SPPS. uwec.edupeptide.compeptide.com

The rational design of building blocks like Boc-L-Tyr(2-Br-Z)-OH and its derivatives is driven by the need to overcome synthetic challenges, such as preventing side reactions and enabling the construction of complex architectures like on-resin peptide macrocycles. nih.gov

Methodological Advancements in Linker Technology for Complex Molecule Assembly

Linker technology is a critical and rapidly advancing field that enables the development of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and various molecular probes. symeres.com The linker, which connects a biomolecule to another functional moiety (e.g., a cytotoxic drug), is not merely a spacer but a key determinant of the conjugate's stability, solubility, and mechanism of action. symeres.comnih.gov The -O-CH2-Ph-CH2-COOH moiety of the subject compound represents a linker designed for further covalent attachment.

Recent advancements in linker technology focus on enhancing specificity and control over payload release:

Cleavable vs. Non-Cleavable Linkers : Linkers can be broadly categorized as cleavable or non-cleavable. nih.gov Non-cleavable linkers remain attached to the payload after antibody degradation, while cleavable linkers are designed to release the payload in response to specific triggers in the target environment. symeres.comamericanpharmaceuticalreview.com Over 80% of clinically approved ADCs utilize cleavable linkers, which can be sensitive to pH, redox potential, or specific enzymes overexpressed in tumor tissues. nih.govamericanpharmaceuticalreview.com

Novel Cleavage Triggers : A major challenge is the non-specific release of payloads in healthy tissues, leading to off-target toxicity. nih.gov To address this, researchers are developing linkers with highly specific cleavage mechanisms. Examples include linkers that are selectively cleaved in response to the high concentration of ferrous iron in cancerous tissues or light-sensitive (photolabile) linkers that allow for external control over payload release. americanpharmaceuticalreview.comacs.org

Linker Architecture and Drug Loading : The structure of the linker itself can influence the properties of the entire conjugate. For example, polyethylene (B3416737) glycol (PEG) chains can be incorporated into the linker to shield a hydrophobic payload, improving solubility and modulating enzymatic access to a cleavable trigger. americanpharmaceuticalreview.com Furthermore, the site of linker conjugation on a biomolecule and the chemistry used for attachment are critical for producing homogeneous products with a defined drug-to-antibody ratio (DAR), which in turn affects therapeutic efficacy. americanpharmaceuticalreview.com

The development of pre-functionalized building blocks like Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH, which incorporate a linker at a defined position, is a direct response to the need for greater precision and control in the assembly of these complex molecular architectures.

Q & A

Q. What are the primary applications of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH in peptide synthesis?

This compound is commonly used as a protected tyrosine derivative in solid-phase peptide synthesis (SPPS). The 2-bromobenzyloxycarbonyl (2-Br-Z) group protects the hydroxyl side chain of tyrosine, preventing unwanted side reactions during coupling steps. Its stability in trifluoroacetic acid (TFA) makes it suitable for Boc chemistry, where partial deprotection of the side chain can occur. The benzyl-based linker (CH2-Ph-CH2-COOH) facilitates cleavage from the resin under strong acidic conditions (e.g., HF) .

Q. How can researchers verify the structural integrity of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH after synthesis?

Structural validation typically involves:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and purity (e.g., experimental vs. calculated m/z values).
  • Reverse-Phase HPLC: Analyzes retention time (tR) to assess purity and detect impurities.
  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon signals to verify the absence of undesired stereoisomers or byproducts .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store at 2–8°C in a dry environment to prevent hydrolysis of the Boc group or degradation of the 2-Br-Z protecting group. Lyophilized forms should be kept under inert gas (e.g., argon) to minimize oxidation .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when using Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH in SPPS?

Low coupling efficiency may arise from steric hindrance caused by the 2-Br-Z group. Mitigation strategies include:

  • Extended Coupling Times: Increase reaction duration (e.g., 2–4 hours) to ensure complete activation.
  • Double Couplings: Repeat the coupling step with fresh reagents.
  • Alternative Solvents: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) to improve solubility .
  • Pre-activation: Pre-activate the amino acid with coupling agents (e.g., HBTU or HATU) before adding to the resin.

Q. What experimental approaches resolve contradictions in reported melting points (e.g., 112–115°C vs. higher values)?

Discrepancies may stem from:

  • Purity Differences: Impurities lower observed melting points. Use HPLC or recrystallization to purify the compound.
  • Methodological Variability: Differential scanning calorimetry (DSC) provides more accurate results than traditional capillary methods.
  • Hydration States: Confirm whether the compound is anhydrous or hydrated, as water content alters melting behavior .

Q. How can researchers optimize the cleavage of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH from resin while preserving side-chain integrity?

The 2-Br-Z group requires strong acids like HF or hydrogen fluoride-pyridine for cleavage. To minimize side reactions:

  • Low-Temperature Cleavage: Perform HF cleavage at 0–4°C to reduce acid-mediated side-chain modifications.
  • Scavengers: Add scavengers (e.g., cresol or thioanisole) to trap reactive intermediates.
  • Post-Cleavage Purification: Use preparative HPLC to isolate the target peptide and remove truncated sequences .

Methodological Design and Data Analysis

Q. How should researchers design a kinetic study to evaluate the stability of the 2-Br-Z group under varying pH conditions?

  • Experimental Setup: Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C.
  • Sampling Intervals: Collect aliquots at 0, 1, 3, 6, 12, and 24 hours.
  • Analytical Tools: Monitor degradation via HPLC and HR-MS to quantify intact compound and byproducts.
  • Statistical Analysis: Fit data to first-order kinetics models to calculate half-lives and degradation rates .

Q. What strategies validate the reproducibility of synthetic protocols for Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH across laboratories?

  • Interlaboratory Studies: Collaborate with multiple labs to replicate synthesis and compare yields, purity, and spectral data.
  • Standard Operating Procedures (SOPs): Document reagent concentrations, reaction times, and purification steps in detail.
  • Blind Testing: Provide anonymized samples to third-party labs for independent analysis .

Data Contradiction and Interpretation

Q. Why do reported yields for peptides containing Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH vary widely (e.g., 3% vs. 62%)?

Yield discrepancies may result from:

  • Resin Loading Efficiency: Inconsistent substitution levels on the resin affect overall yields.
  • Side Reactions: Unprotected functional groups may undergo alkylation or oxidation.
  • Purification Losses: Aggressive HPLC conditions or lyophilization steps can reduce recovery rates. Address these by standardizing resin batches and optimizing post-synthesis workflows .

Q. How can researchers reconcile conflicting data on the compound’s solubility in organic solvents?

  • Solvent Screening: Test solubility in NMP, DMF, dichloromethane (DCM), and THF using gravimetric analysis.
  • Temperature Dependence: Measure solubility at 25°C and 40°C to identify ideal conditions for coupling reactions.
  • Additives: Evaluate co-solvents (e.g., 1% v/v TFA in DCM) to enhance dissolution .

Ethical and Literature-Based Considerations

Q. How should researchers ethically report synthetic failures or unexpected byproducts in studies involving this compound?

  • Transparency: Disclose all experimental conditions, including failed attempts, in supplementary materials.
  • Mechanistic Hypotheses: Propose plausible reaction pathways for byproducts using computational tools (e.g., DFT calculations).
  • Peer Review: Submit raw data (e.g., HPLC chromatograms, MS spectra) for independent validation .

Q. What criteria determine the inclusion of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH in a literature review for a peptide chemistry project?

Prioritize:

  • Primary Sources: Peer-reviewed journals detailing synthetic protocols or mechanistic studies.
  • Experimental Reproducibility: Papers providing full spectroscopic data and step-by-step procedures.
  • Citations: High-impact studies cited by subsequent research in SPPS or protecting group chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.